![molecular formula C23H26N4O3S B2575251 4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105217-06-8](/img/structure/B2575251.png)
4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and properties of complex chemical compounds often involve intricate processes that lead to materials with potential applications in various scientific domains. For instance, the synthesis of polyamides with flexible main-chain ether linkages demonstrates the creation of materials with high thermal stability, which are readily soluble in polar solvents and can form transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000). Such materials could be of interest in the development of high-performance polymers for various applications.
Potential Applications in Medicinal Chemistry
The exploration of new chemical entities often extends to the realm of medicinal chemistry, where the synthesis of compounds can lead to the discovery of new drugs or biological agents. A study reported the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, exploring their potential biological applications. These compounds were evaluated for their inhibitory potential against various enzymes, indicating their potential relevance in medicinal chemistry (A. Saeed et al., 2015).
Molecular Design and Drug Discovery
In drug discovery, the design and synthesis of molecules with potential therapeutic effects are crucial. A study on the design, synthesis, and biological evaluation of novel pyrazole amide derivatives highlighted the process of creating compounds based on the structural requirements for binding to specific biological targets. These efforts can lead to the development of new drugs with improved efficacy and selectivity (Xi-le Deng et al., 2016).
properties
IUPAC Name |
4-tert-butyl-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-23(2,3)16-8-6-15(7-9-16)22(29)25-21-18-13-31-14-19(18)26-27(21)12-20(28)24-11-17-5-4-10-30-17/h4-10H,11-14H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBCBOCXYBZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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